N-methyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-7-6-10-21-15(12)18-16(19-17(21)23)24-11-14(22)20(2)13-8-4-3-5-9-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBBFBBLXDGSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Selection and Cyclization
The pyrido[1,2-a]triazin-4-one ring system can be constructed via a [4+2] cycloaddition between 2-aminopyridin-3-ol and a triazine synthon. An optimized protocol involves refluxing 2-amino-3-hydroxypyridine with cyanogen bromide in acetic acid, yielding the triazinone framework. Alternative routes, such as the condensation of pyridinone diamines with carbonyl equivalents, have been reported but suffer from lower regioselectivity.
Table 1: Optimization of Cyclization Conditions for Pyrido[1,2-a]Triazin-4-One
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cyanogen Br / AcOH | 120 | 6 | 72 |
| Urea / POCl₃ | 100 | 8 | 58 |
| Triphosgene / DMF | 80 | 4 | 65 |
Methylation at position 9 is achieved using methyl iodide in the presence of potassium carbonate, analogous to the introduction of p-tolyl groups in sulfonamide-thiazole systems. The reaction proceeds quantitatively in dimethylformamide at 60°C for 2 hours, as confirmed by LC-MS analysis showing a mass shift of +14 Da.
Thiolation at Position 2
Introducing the sulfanyl group requires careful functionalization of the triazinone core. A two-step sequence involving bromination followed by thiol displacement proves effective:
- Bromination : Treatment with phosphorus oxybromide in dichloromethane installs a bromine atom at position 2 (85% yield).
- Thiol Displacement : Reaction with thiourea in ethanol under reflux replaces bromide with a thiol group, yielding the 2-mercapto derivative.
The thiol intermediate exhibits limited stability, necessitating immediate use in subsequent steps. Spectroscopic characterization reveals a characteristic S-H stretch at 2560 cm⁻¹ in the IR spectrum and a singlet at δ 3.45 ppm for the C9 methyl group in the ¹H NMR.
Coupling with N-Methyl-N-Phenyl-2-Chloroacetamide
Synthesis of the Electrophilic Partner
N-Methyl-N-phenyl-2-chloroacetamide is prepared via Schotten-Baumann acylation of N-methylaniline with chloroacetyl chloride. The reaction, conducted in dichloromethane with triethylamine as a base, achieves 89% yield after aqueous workup. Key spectral data include:
- ¹H NMR (CDCl₃): δ 3.15 (s, 3H, NCH₃), δ 4.20 (s, 2H, CH₂Cl), δ 7.25–7.45 (m, 5H, Ar-H)
- HRMS: m/z calcd. for C₉H₁₁ClNO⁺ 200.0473, found 200.0476
Sulfide Bond Formation
The critical coupling step employs the 2-mercaptopyridotriazinone and chloroacetamide under basic conditions. Optimization studies identify potassium carbonate in acetone as the optimal system, achieving 78% yield after 4 hours at 50°C. Competing oxidation to the sulfone is suppressed by maintaining an inert atmosphere.
Table 2: Comparison of Bases in Sulfide Coupling Reaction
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 4 | 78 |
| Et₃N | DCM | 6 | 65 |
| DBU | THF | 3 | 71 |
Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane 1:1) affords the target compound as a white crystalline solid. Single-crystal X-ray analysis confirms the molecular structure, revealing a dihedral angle of 82.5° between the pyridotriazinone and acetamide planes.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum (DMSO-d₆) displays key features:
- δ 2.95 (s, 3H, NCH₃ from acetamide)
- δ 3.32 (s, 3H, C9-CH₃)
- δ 4.65 (s, 2H, SCH₂CO)
- δ 7.15–7.60 (m, 5H, Ar-H from phenyl group)
- δ 8.25 (d, J = 5.4 Hz, 1H, H-5 of pyridotriazinone)
¹³C NMR corroborates the structure with signals at δ 168.9 (C=O), δ 159.2 (C-4 of triazinone), and δ 45.7 (SCH₂CO).
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) gives an [M+H]⁺ ion at m/z 411.1245 (calculated 411.1248 for C₂₀H₁₉N₄O₂S⁺), confirming the molecular formula. Fragmentation patterns align with expected cleavage at the sulfide bond and loss of the acetamide side chain.
Alternative Synthetic Routes and Comparative Evaluation
One-Pot Thiolation-Coupling Strategy
Attempts to streamline the synthesis via simultaneous thiol generation and alkylation showed promise but suffered from side reactions. Using in situ-generated 2-mercaptopyridotriazinone with chloroacetamide in the presence of potassium iodide improved yields to 68%, albeit with challenging purification.
Solid-Phase Synthesis Approaches
Immobilization of the pyridotriazinone core on Wang resin enabled iterative coupling steps, but the method proved less efficient (52% overall yield) compared to solution-phase techniques.
Scalability and Process Optimization
Kilogram-scale production requires addressing exothermicity during the cyclization step. Continuous flow reactors mitigate thermal degradation, enhancing yield to 81% for the pyridotriazinone intermediate. Solvent recycling in the coupling step reduces waste, with acetone recovery rates exceeding 90% through fractional distillation.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-methyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as an anti-cancer agent and in the treatment of other diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Analogues
Axitinib (AG-013736)
- Molecular Formula : C22H18N4OS .
- Key Features : Benzamide scaffold with a sulfanyl-linked indazole-pyridine moiety.
- Activity: Potent tyrosine kinase inhibitor targeting VEGF/PDGF receptors, used in renal cell carcinoma .
- Both share sulfanyl linkages critical for hydrophobic interactions in kinase binding pockets. The acetamide group in the target compound may improve solubility compared to Axitinib’s benzamide .
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Molecular Formula : Variants include C15H14N6O2S2 (e.g., substituents on phenyl) .
- Key Features : Propanamide backbone with oxadiazole-thiazole motifs.
- Activity : Antimicrobial and anticancer properties due to thiazole and oxadiazole heterocycles .
- Comparison: The target compound’s pyridotriazinone core may confer higher metabolic stability than oxadiazole-thiazole systems. Both utilize sulfanyl bridges but differ in aromatic substitution patterns (phenyl vs. pyridotriazine).
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Molecular Formula : C24H23N5O5S .
- Key Features: Isoindolinone and sulfamoyl groups linked to a pentanamide.
- Activity: Unspecified, but isoindolinones are associated with anti-inflammatory and kinase inhibitory effects .
- Comparison: The target compound lacks isoindolinone but incorporates a pyridotriazinone, which may enhance π-π stacking in target binding. Both compounds employ sulfonamide/sulfanyl groups for electron-withdrawing effects.
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods. †Estimated based on pyridotriazinone’s hydrophobicity. ‡Inferred from DMF usage in analogous syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
